2-Chloro-4-(2-nitrophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClNO4 It is a derivative of benzoic acid, featuring a chloro group at the 2-position and a nitrophenyl group at the 4-position
Mechanism of Action
Mode of Action
It’s known that the compound can undergo aminolysis, a process that involves the replacement of a functional group by an amine . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
A study has reported that a similar compound, 2-chloro-4-nitrophenol, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol, which is then further metabolized .
Result of Action
The compound’s ability to undergo aminolysis suggests that it may have the potential to modify cellular proteins or other molecules, which could in turn influence cellular functions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-Chloro-4-(2-nitrophenyl)benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets. For instance, a study has found that a change in medium from a water-DMSO mixture to acetonitrile forces the aminolysis of a similar compound to proceed through a concerted mechanism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(2-nitrophenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the nitration of 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction to introduce the nitrophenyl group . The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by aluminum chloride as a catalyst for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and acylation processes. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 2-Chloro-4-(2-aminophenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Scientific Research Applications
2-Chloro-4-(2-nitrophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-viral and anti-cancer agent.
Medicine: Explored for its therapeutic potential in treating immunodeficiency diseases.
Industry: Utilized in the production of dyes, plastics, and other materials.
Comparison with Similar Compounds
2-Chloro-4-(2-nitrophenyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-4-nitrobenzoic acid: Similar structure but lacks the additional phenyl group.
4-Nitrophenyl 2-chlorobenzoate: An ester derivative with different reactivity and applications.
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: Contains an amino group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
2-chloro-4-(2-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTSMTNERDSDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742754 |
Source
|
Record name | 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-16-3 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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